molecular formula C13H9N3O7S B14671093 Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- CAS No. 36965-20-5

Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-

Katalognummer: B14671093
CAS-Nummer: 36965-20-5
Molekulargewicht: 351.29 g/mol
InChI-Schlüssel: LGCPOGNHIKGWAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- is a complex organic compound characterized by the presence of nitro and sulfonyl functional groups attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- typically involves the reaction of 4-nitrobenzoyl chloride with 3-nitroaniline in the presence of a base, such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides or sulfonamides.

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitrobenzamide: A simpler analog with only one nitro group.

    3-Nitrobenzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.

    N-Benzoyl-p-nitroaniline: Another related compound with a different substitution pattern.

Uniqueness

Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

36965-20-5

Molekularformel

C13H9N3O7S

Molekulargewicht

351.29 g/mol

IUPAC-Name

4-nitro-N-(3-nitrophenyl)sulfonylbenzamide

InChI

InChI=1S/C13H9N3O7S/c17-13(9-4-6-10(7-5-9)15(18)19)14-24(22,23)12-3-1-2-11(8-12)16(20)21/h1-8H,(H,14,17)

InChI-Schlüssel

LGCPOGNHIKGWAS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.